Ent-Aliskiren-d6 Fumarate (2:1)
Description
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Properties
Molecular Formula |
C₆₄H₉₈D₁₂N₆O₁₆ |
|---|---|
Molecular Weight |
1231.66 |
Synonyms |
(αR,γR,δR,ζR)-δ-Amino-N-(3-amino-2,2-dimethyl-3-oxopropyl)-γ-hydroxy-4-methoxy-3-(3-methoxypropoxy)-α,ζ-bis(1-methylethyl)benzeneoctanamide-d6 (2E)-2-Butenedioate (2:1) |
Origin of Product |
United States |
Preparation Methods
Formation of the Chiral Intermediate
The initial step involves condensing a substituted benzyl ether derivative (Formula-II) with 3-amino-2,2-dimethylpropionitrile. This reaction, conducted in a hydrocarbon solvent (e.g., toluene) with a base like triethylamine, yields a cyanamide intermediate (Formula-III). The stereochemistry at four chiral centers is controlled via asymmetric catalysis or chiral resolution, producing the ent-enantiomer.
Cyano-to-Amide Conversion
The nitrile group in Formula-III is hydrolyzed to an amide (Formula-IV) using alkaline hydrogen peroxide () in aqueous sodium hydroxide. This step proceeds with >95% conversion, as monitored by HPLC.
Azide Reduction and Amine Isolation
The azide moiety in Formula-IV is reduced to a primary amine using hydrogen gas () over a palladium-on-carbon () catalyst. For deuteration, this step substitutes with deuterium gas (), introducing six deuterium atoms at specific positions (denoted by ). The reaction occurs under high pressure (3–7 kg/cm²) in ethanol or methanol, yielding the deuterated amine (Formula-Ia).
Deuteration Techniques and Isotopic Purity
Selective Deuterium Incorporation
The label in Ent-Aliskiren-d6 is introduced during the hydrogenation of the azide group. Using instead of ensures that the nascent amine hydrogens are replaced with deuterium. The SMILES notation from LGC Standards confirms deuterium placement on the groups of the propionamide side chain.
Isotopic Enrichment and Analysis
Isotopic purity (>98%) is achieved through repetitive crystallization from acetonitrile-ethanol mixtures. Mass spectrometry (MS) confirms the molecular weight () and accurate mass (), while shows the absence of protons at deuterated positions.
Fumarate Salt Formation (2:1 Stoichiometry)
Acid-Base Titration
The deuterated Aliskiren free base is combined with fumaric acid in a 2:1 molar ratio. Dissolving both components in ethanol at 35–40°C yields a clear solution, which is filtered to remove particulates.
Crystallization and Polymorph Control
Acetonitrile is added as an anti-solvent to induce crystallization. Seeding with pure Ent-Aliskiren-d6 Fumarate (2:1) ensures the desired polymorph. The slurry is cooled to 0°C, filtered, and washed with chilled acetonitrile to remove excess acid.
Table 1: Crystallization Conditions for Ent-Aliskiren-d6 Fumarate (2:1)
| Parameter | Value |
|---|---|
| Solvent System | Ethanol-Acetonitrile (97:3) |
| Temperature | 35–40°C (dissolution), 0°C (crystallization) |
| Molar Ratio (Base:Acid) | 2:1 |
| Seeding Material | 0.2% w/w |
Challenges in Scalable Synthesis
Deuterium Loss During Processing
Exposure to protic solvents or acidic conditions may cause deuterium exchange. To mitigate this, reactions are conducted under anhydrous conditions, and distillation steps use deuterated solvents (e.g., ).
Analytical Characterization
Structural Confirmation
Q & A
Basic Research Questions
Q. What are the key synthetic pathways and characterization methods for Ent-Aliskiren-d6 Fumarate (2:1)?
- Methodological Answer : Synthesis typically involves deuterium incorporation via hydrogen-deuterium exchange or labeled precursors, followed by salt formation with fumaric acid. Characterization requires nuclear magnetic resonance (NMR) for deuterium placement verification, high-resolution mass spectrometry (HRMS) for molecular weight confirmation, and X-ray crystallography for salt stoichiometry validation. Ensure reproducibility by documenting reaction conditions (temperature, solvent, molar ratios) and purity thresholds (≥95% by HPLC) in the experimental section .
Q. Which analytical techniques are recommended for assessing the purity and stability of Ent-Aliskiren-d6 Fumarate (2:1)?
- Methodological Answer : Use reversed-phase HPLC with UV detection (λ = 210–280 nm) for purity analysis, coupled with charged aerosol detection (CAD) for non-UV-active impurities. Stability studies should employ forced degradation under acidic, basic, oxidative, and thermal conditions, monitored via LC-MS to identify degradation products. Accelerated stability testing (40°C/75% RH for 6 months) aligns with ICH guidelines .
Q. How does the fumarate counterion influence the physicochemical properties of Ent-Aliskiren-d6?
- Methodological Answer : The 2:1 stoichiometry enhances solubility and crystallinity. Conduct comparative studies using differential scanning calorimetry (DSC) to assess melting points and dynamic vapor sorption (DVS) to evaluate hygroscopicity. Pair these with dissolution testing in biorelevant media (e.g., FaSSIF) to correlate salt form with bioavailability .
Q. What is the role of deuterium in Ent-Aliskiren-d6’s pharmacokinetic profile?
- Methodological Answer : Deuterium substitution at metabolic soft spots (e.g., methyl groups) reduces first-pass metabolism via the isotope effect, prolonging half-life. Validate this using in vitro microsomal assays (human liver microsomes) and in vivo pharmacokinetic studies in rodent models, comparing AUC and Cₙₐₓ to non-deuterated analogs .
Q. How can researchers ensure reproducibility in synthesizing Ent-Aliskiren-d6 Fumarate (2:1)?
- Methodological Answer : Adopt a standardized protocol with detailed step-by-step procedures, including solvent purification, catalyst ratios, and crystallization conditions. Use orthogonal analytical methods (e.g., NMR, XRD, HPLC) for batch-to-batch consistency. Publish raw data and spectra in supplementary materials for peer validation .
Advanced Research Questions
Q. How should researchers address contradictions in reported bioavailability data for Ent-Aliskiren-d6 Fumarate (2:1)?
- Methodological Answer : Conduct meta-analyses to identify confounding variables (e.g., dosing regimens, animal models). Replicate studies under controlled conditions, standardizing factors like diet, age, and genetic background. Use multivariate regression to isolate the impact of deuterium on bioavailability .
Q. What pharmacodynamic modeling approaches are suitable for studying Ent-Aliskiren-d6’s renin inhibition?
- Methodological Answer : Employ compartmental pharmacokinetic-pharmacodynamic (PK-PD) models integrating plasma concentration-time profiles and angiotensin I suppression metrics. Validate models using bootstrap resampling and external datasets. Compare with non-deuterated aliskiren to quantify isotope effects .
Q. How can isotopic effects in Ent-Aliskiren-d6 be experimentally distinguished from formulation variables?
- Methodological Answer : Design a crossover study comparing deuterated and non-deuterated forms in identical formulations. Use LC-MS/MS to measure plasma concentrations and urinary metabolites. Statistical analysis (ANOVA) can partition variance attributable to deuteration vs. excipient interactions .
Q. What criteria should guide the design of comparative efficacy studies between Ent-Aliskiren-d6 and other antihypertensives?
- Methodological Answer : Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant). Use randomized, double-blind trials with active comparators (e.g., ramipril). Primary endpoints should include 24-hour ambulatory blood pressure monitoring and adverse event rates. Power calculations must account for expected effect sizes .
Q. Which statistical methods are optimal for analyzing dose-response relationships in Ent-Aliskiren-d6 studies?
- Methodological Answer : Use nonlinear regression (e.g., sigmoidal Emax models) to fit dose-response curves. Assess goodness-of-fit via Akaike Information Criterion (AIC). For population variability, apply mixed-effects modeling. Report 95% confidence intervals and p-values adjusted for multiple comparisons .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
